

Application Note: A Stability-Indicating HPLC Assay for Butoconazole Nitrate

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Compound of Interest

Compound Name: *Butoconazole Impurity 9*

CAS No.: 98011-62-2

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Abstract

This application note provides a comprehensive guide for the development, optimization, and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for butoconazole nitrate. Butoconazole, an imidazole antifungal agent, is susceptible to degradation under various stress conditions. A robust analytical method that can accurately quantify the active pharmaceutical ingredient (API) without interference from potential degradation products is therefore critical for quality control and stability assessment. This document outlines a systematic approach, beginning with forced degradation studies to generate relevant degradants, followed by the development of a specific and sensitive HPLC method, and culminating in a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Rationale for a Stability-Indicating Method

Butoconazole is an imidazole derivative that exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] This disruption of

membrane integrity leads to fungal cell death. As with many complex organic molecules, butoconazole can degrade when exposed to environmental factors such as acid, base, oxidants, heat, and light. The purpose of stability testing is to provide evidence on how the quality of a drug substance or product changes over time under these influences.[4]

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration, free from interference from its degradation products, process impurities, or other potential excipients. The development of such a method is a regulatory requirement and a scientific necessity to ensure the safety, efficacy, and shelf-life of the final pharmaceutical product.[5] This guide is designed for researchers and drug development professionals, offering both the "how" and the "why" behind the protocol, grounded in established scientific principles and regulatory standards.

Foundational Knowledge: Butoconazole Nitrate Properties

A successful method development strategy begins with an understanding of the analyte's physicochemical properties.

Property	Value / Description	Source
Chemical Name	1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole, mononitrate	[6]
Molecular Formula	C ₁₉ H ₁₇ Cl ₃ N ₂ S · HNO ₃	[6]
Molecular Weight	474.8 g/mol	[6]
Appearance	White to off-white crystalline powder	[6]
Solubility	Sparingly soluble in methanol; slightly soluble in chloroform, ethanol; practically insoluble in water.	[6]
Melting Point	~159°C with decomposition	[6]
UV Maximum (λ _{max})	A UPLC method has utilized a detection wavelength of 294 nm.	[2]

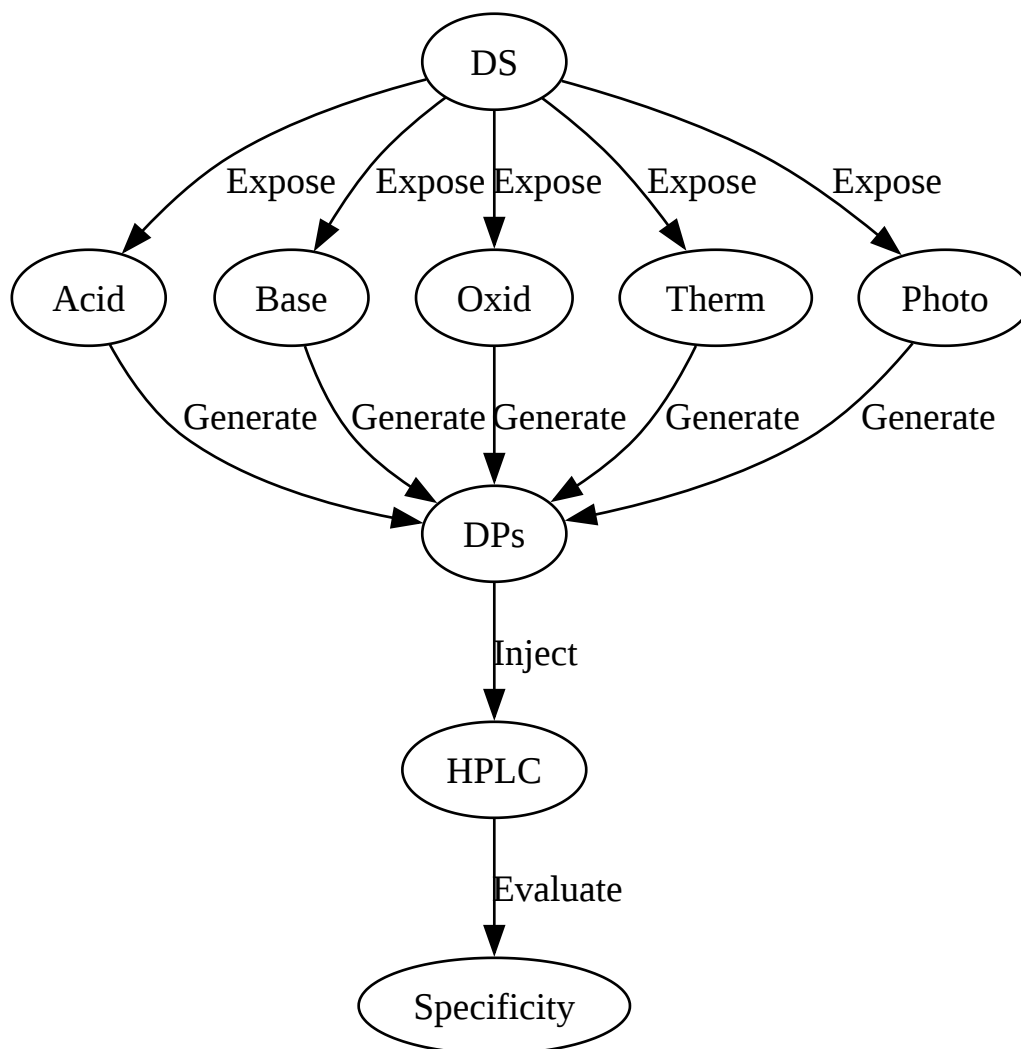
Causality: The limited aqueous solubility but good solubility in organic solvents like methanol and acetonitrile makes reversed-phase HPLC an ideal choice for separation. The UV absorbance provides a straightforward means of detection and quantification.

Phase 1: Forced Degradation (Stress Testing)

The cornerstone of developing a SIM is to intentionally degrade the drug substance under controlled, stressed conditions. The objective is not to destroy the molecule completely but to generate a representative sample of potential degradation products, typically aiming for 5-20% degradation of the active ingredient.[7] This level of degradation is sufficient to challenge the analytical method's specificity without generating secondary or tertiary degradants that may not be relevant to real-world stability.[8]

Expected Degradation Pathways: For imidazole antifungals like butoconazole, common degradation pathways include oxidation of the nitrogen atom in the imidazole ring to form an N-

oxide, dealkylation, and dehalogenation.[1] These potential products must be chromatographically resolved from the parent butoconazole peak.



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Protocol 1: Forced Degradation Sample Preparation

- Stock Solution Preparation: Accurately weigh and dissolve butoconazole nitrate reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a concentration of approximately 1 mg/mL. This concentration is generally sufficient to detect minor degradation products.[9]
- Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. If no degradation is observed after several hours at room temperature,

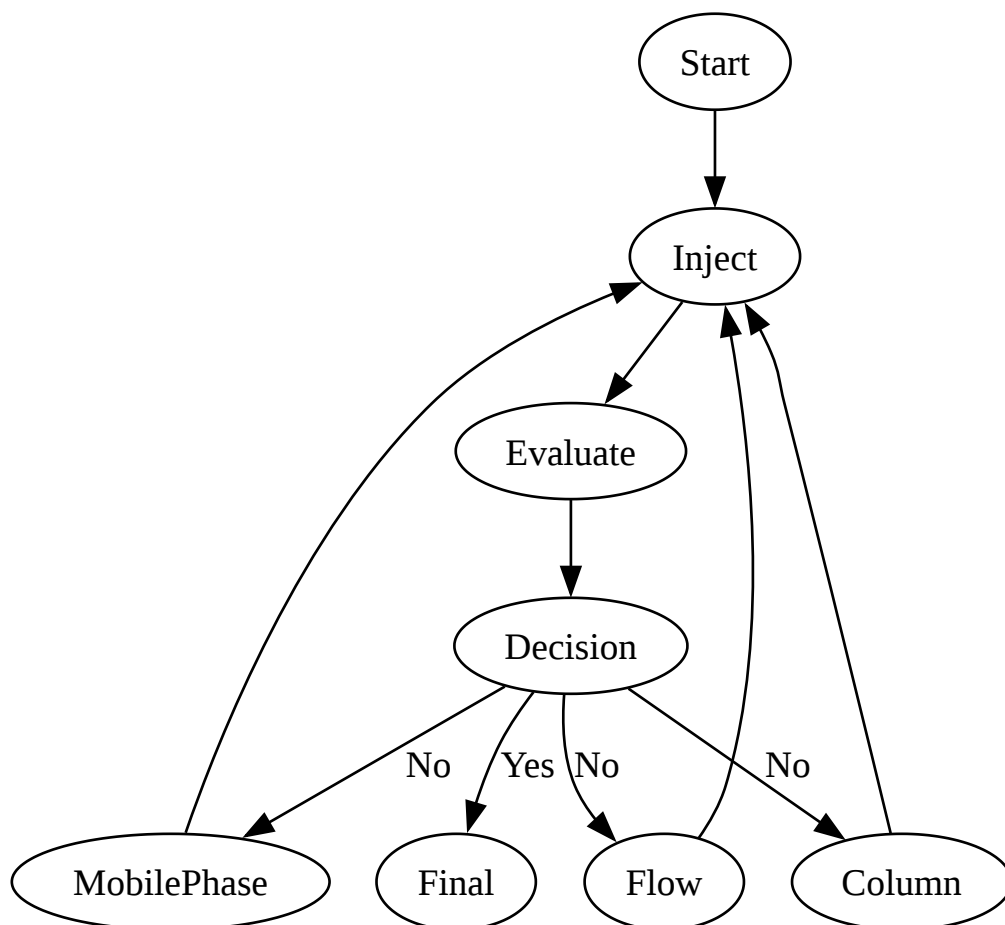
heat the solution at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 2, 4, 8, 24 hours), sampling at intervals to monitor degradation.[5][9]

- Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Apply the same tiered approach of room temperature followed by heating (e.g., 60-70°C) if necessary.[5][9]
- Oxidative Degradation: Treat an aliquot of the stock solution with a 3% solution of hydrogen peroxide at room temperature.[9] These reactions are often rapid, so monitor at shorter time points initially (e.g., 30 min, 1 hr, 2 hr).
- Thermal Degradation:
 - In Solution: Heat an aliquot of the stock solution at 70°C.
 - Solid State: Place solid butoconazole nitrate powder in a controlled temperature oven at 70°C for a defined period (e.g., 24, 48, 72 hours).[5] Dissolve the stressed powder in the analytical solvent before analysis.
- Photolytic Degradation: Expose both the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
- Sample Neutralization & Dilution: Before injection into the HPLC system, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to prevent damage to the column. Dilute all stressed samples to a suitable concentration for HPLC analysis.
- Control Samples: Maintain an unstressed (control) sample of the stock solution at room temperature, protected from light, for comparison.

Phase 2: HPLC Method Development & Optimization

The goal is to develop a single chromatographic method that can separate the parent butoconazole peak from all generated degradation products and any process-related

impurities. A reversed-phase C18 column is a logical starting point due to the non-polar nature of butoconazole.



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Protocol 2: HPLC Method Development

The following parameters provide a robust starting point for method development, based on published methods for butoconazole and other imidazole antifungals.[2][10]

Parameter	Recommended Starting Condition	Rationale & Optimization Strategy
Column	Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 μm) or equivalent reversed-phase C18 column.	A C18 column provides good retention for hydrophobic molecules like butoconazole. If co-elution occurs, consider alternative stationary phases (e.g., C8, Phenyl-Hexyl) to alter selectivity.
Mobile Phase A	0.05 M Sodium Dihydrogen Orthophosphate, pH adjusted to 3.1 with Orthophosphoric Acid.	A buffered aqueous phase controls the ionization state of the analyte and degradants, improving peak shape and reproducibility. Adjusting pH can significantly alter the retention and selectivity of ionizable compounds.
Mobile Phase B	Acetonitrile (ACN)	ACN is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff. Methanol can be an alternative, offering different selectivity.
Elution Mode	Isocratic (e.g., 50:50 A:B) or Gradient	Start with isocratic elution. If all peaks (parent and degradants) cannot be resolved within a reasonable runtime, develop a gradient program (e.g., start at 30% B, ramp to 70% B) to improve resolution of early and late-eluting peaks.
Flow Rate	0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC)	Adjust flow rate to optimize resolution and analysis time. Lower flow rates can

sometimes improve resolution at the cost of longer run times.

Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency.

294 nm has been shown to be effective for butoconazole.[2] Using a Photo Diode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.

Keep consistent across all analyses.

Phase 3: Method Validation (According to ICH Q2(R1))

Once an optimized method demonstrates specificity for the stressed samples, it must be formally validated to prove it is suitable for its intended purpose. The validation protocol must assess specificity, linearity, range, accuracy, precision, and robustness.

Protocol 3: Stability-Indicating Method Validation

The following table summarizes the key validation parameters and their typical acceptance criteria.

Parameter	Purpose	Experimental Approach	Acceptance Criteria
Specificity	To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as degradants.	Analyze stressed samples. Use a PDA detector to assess peak purity of the butoconazole peak in the presence of its degradants. Ensure all degradant peaks are resolved from the main peak.	Peak purity angle should be less than the purity threshold. Resolution between butoconazole and the closest eluting peak must be > 2.0.
Linearity	To demonstrate a proportional relationship between analyte concentration and the detector's response over a defined range.	Prepare a series of at least five standard solutions of butoconazole nitrate at different concentrations (e.g., 50% to 150% of the target assay concentration). Plot peak area vs. concentration and perform linear regression analysis.	Correlation coefficient (r^2) \geq 0.999.
Range	To confirm the interval over which the method is precise, accurate, and linear.	The range is established by the linearity study. For assay, this is typically 80-120% of the test concentration.	The method must meet the acceptance criteria for linearity, accuracy, and precision within this range.
Accuracy	To measure the closeness of the test results to the true value.	Perform recovery studies by spiking a placebo (if analyzing a formulation) or blank	Mean percent recovery should be within 98.0% to 102.0%.

		matrix with known amounts of butoconazole nitrate at three concentration levels (e.g., 80%, 100%, 120%), with at least three replicates per level.	
Precision	To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.	<p>Repeatability (Intra-assay): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and equipment.</p> <p>Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.</p>	Relative Standard Deviation (%RSD) should be $\leq 2.0\%$.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.	Systematically vary critical parameters such as mobile phase pH (± 0.2 units), column temperature ($\pm 5^\circ\text{C}$), flow rate ($\pm 10\%$), and mobile phase organic composition ($\pm 2\%$).	System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The %RSD of results should be $\leq 2.0\%$.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample which can be quantitatively	Determined by signal-to-noise ratio (typically $S/N \geq 10$) or by establishing the	%RSD for precision at the LOQ should be $\leq 10\%$.

determined with suitable precision and accuracy.

concentration at which precision (%RSD) and accuracy (% recovery) are acceptable.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a stability-indicating HPLC method for butoconazole nitrate. By beginning with a comprehensive forced degradation study, a method can be developed that is proven to be specific for the parent compound in the presence of its potential degradants. The subsequent validation, performed according to ICH Q2(R1) guidelines, provides a high degree of assurance that the method is accurate, precise, and robust for its intended purpose. This validated method is an indispensable tool for routine quality control, stability studies, and ensuring the overall quality and safety of butoconazole-containing pharmaceutical products.

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